REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:8]([CH3:14])[C:9](OCC)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[C:3]([CH:8]([CH3:14])[CH2:9][OH:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
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product
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Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
0.238 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched by the addition of solid sodium sulfate decahydrate
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Type
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CUSTOM
|
Details
|
The quenched reaction mixture
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Type
|
FILTRATION
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Details
|
was filtered through a pad of celite with ethyl acetate
|
Type
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CONCENTRATION
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Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 35% ethyl acetate-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |